![molecular formula C19H21N7O3S B2758158 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 2034599-18-1](/img/structure/B2758158.png)
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxamide
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Description
The compound contains several functional groups, including a 1,2,4-oxadiazole ring, a 1,2,3-triazole ring, a pyrrolidine ring, and a carboxamide group . These groups are common in many pharmaceutical compounds, suggesting potential biological activity.
Molecular Structure Analysis
The 1,2,4-oxadiazole and 1,2,3-triazole rings in the compound are heterocyclic structures that often contribute to the bioactivity of pharmaceutical compounds . The pyrrolidine ring is a common motif in many natural products and pharmaceuticals .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can undergo various reactions due to its low aromaticity and the presence of the weak O–N bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar carboxamide group could enhance solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Research involving related compounds, such as derivatives of 1,2,4-oxadiazole, 1,2,4-triazole, and pyrrolidine, indicates a broad interest in their synthesis and biological evaluation. These compounds have been synthesized and assessed for various biological activities, including antimicrobial and anticancer properties. For instance, compounds with the 1,2,4-oxadiazole and 1,2,4-triazole moieties have shown potential in combating tuberculosis and cancer through different mechanisms of action. These findings suggest that "N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1-(3-(methylthio)phenyl)-5-oxopyrrolidine-3-carboxamide" could similarly be explored for its antimicrobial and anticancer activities, leveraging the structural features that confer biological activity to its analogs (Foks et al., 2004) (Ravinaik et al., 2021).
Chemical Synthesis and Prediction of Activity
The synthesis of related compounds, such as those containing oxadiazole and pyrrolidine moieties, demonstrates the chemical versatility and potential pharmacological importance of these structures. The prediction of biological activity based on chemical structure is an essential step in drug discovery, suggesting that our compound of interest could also be synthesized using similar methodologies and evaluated for predicted biological activities. This approach could uncover new therapeutic avenues or scientific applications for the compound (Kharchenko et al., 2008).
properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1-(3-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-12-21-19(29-23-12)16-11-25(24-22-16)7-6-20-18(28)13-8-17(27)26(10-13)14-4-3-5-15(9-14)30-2/h3-5,9,11,13H,6-8,10H2,1-2H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNMQGCTYIKBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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